molecular formula C16H19N3 B11866141 5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl- CAS No. 651308-81-5

5-Isoquinolinamine, 4-ethenyl-N-4-piperidinyl-

Cat. No.: B11866141
CAS No.: 651308-81-5
M. Wt: 253.34 g/mol
InChI Key: IPUKKTKWUIEVTQ-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure includes a piperidine ring attached to a vinylisoquinoline moiety, making it a unique and potentially valuable molecule in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Piperidin-4-yl)-4-vinylisoquinolin-5-amine is unique due to its specific combination of a piperidine ring and a vinylisoquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

651308-81-5

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-ethenyl-N-piperidin-4-ylisoquinolin-5-amine

InChI

InChI=1S/C16H19N3/c1-2-12-10-18-11-13-4-3-5-15(16(12)13)19-14-6-8-17-9-7-14/h2-5,10-11,14,17,19H,1,6-9H2

InChI Key

IPUKKTKWUIEVTQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C(=CN=C1)C=CC=C2NC3CCNCC3

Origin of Product

United States

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